2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine
Description
2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 2-(2,3-dihydrobenzofuran-5-yl)ethyl group.
Properties
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-19-4-5-21(25-23(19)24-11-1)18-8-13-26(14-9-18)12-7-17-3-6-22-20(16-17)10-15-27-22/h1-6,11,16,18H,7-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVAEHNLNOQKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CCC4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes. For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₃O
- IUPAC Name : 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine
The mechanisms through which this compound exerts its biological activity are still under investigation. However, preliminary studies suggest that it may interact with various neurotransmitter systems and exhibit effects on:
- Dopaminergic Activity : Potential modulation of dopamine receptors may influence mood and cognition.
- Serotonergic Activity : Interaction with serotonin receptors could impact anxiety and depression-related behaviors.
Biological Activity Overview
The biological activity of 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is characterized by several pharmacological effects:
| Activity Type | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant properties through serotonergic modulation. |
| Antipsychotic | May have effects on dopaminergic pathways relevant to antipsychotic activity. |
| Neuroprotective | Early data suggest neuroprotective effects in models of neurodegeneration. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antidepressant Effects :
- Neuroprotective Properties :
- Dopaminergic Modulation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Observations :
- Lipophilicity : The target compound’s dihydrobenzofuran and piperidine groups likely increase logP compared to carboxylate derivatives, favoring membrane permeability.
- Synthetic Complexity: The target compound’s synthesis may require multi-step functionalization of the piperidine and benzofuran moieties, contrasting with microwave-assisted routes for thieno-naphthyridines .
Structure-Activity Relationship (SAR) Insights
- Piperidine Linkers : Piperidine substitution (e.g., at position 4 in the target compound vs. position 6 in decahydro-1,6-naphthyridines) influences conformational flexibility and receptor binding .
- Aromatic vs. Saturated Cores : Unsaturated 1,8-naphthyridines exhibit stronger aromatic interactions than saturated analogues, critical for target engagement .
- Electron-Withdrawing Groups : Carboxylate and oxo substituents (e.g., in 1-1 and 29 ) reduce basicity, whereas the target compound’s neutral benzofuran may enhance CNS penetration .
Preparation Methods
Catalyst Optimization
The choice of catalyst critically influences reaction efficiency. Complex 4h , featuring a pentiptycene-modified NHC ligand, demonstrated superior performance in Friedländer-type cyclizations, achieving 64% isolated yield for model substrate 3a (Table 1). Steric hindrance at the metal center and ligand flexibility were identified as key factors, with copper outperforming silver analogs in most cases.
Table 1. Catalyst Screening for Naphthyridine Synthesis
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse alkynes, including those derived from natural products and heterocycles. For instance, benzofuran-containing alkynes yielded naphthyridine 3o at 38% efficiency, highlighting challenges with sterically demanding substrates. Electron-withdrawing groups on phenylacetylene (e.g., CF3) were tolerated, contrasting earlier limitations in nitrone alkynylation.
Niementowski Reaction for Benzo-Fused Naphthyridines
An alternative route employs the Niementowski reaction, where anthranilic acids condense with piperidones under acidic conditions to form tetrahydrobenzo[b]naphthyridines. For example, heating anthranilic acid 1a with piperidone 2a in phosphorus oxychloride yielded 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,naphthyridines (3a–d ) in 68–92% yields.
Reactivity of Naphthyridine Intermediates
Subsequent functionalization of 3a–d with activated alkynes revealed substituent-dependent reactivity. While 3c (lacking electron-withdrawing groups) failed to react, 3d (bearing a nitro group at C-8) underwent Michael addition with phenylethynyl magnesium bromide to afford 4c . This underscores the necessity of electronic activation for downstream modifications.
Modular Assembly of the Target Compound
Synthesis of the Piperidine-Benzofuran Side Chain
The 2-(2,3-dihydrobenzofuran-5-yl)ethyl segment can be prepared via alkylation of 2,3-dihydrobenzofuran-5-ethanol with 1-bromo-2-chloroethane, followed by coupling to piperidin-4-amine. Alternatively, reductive amination of 5-(2-aminoethyl)-2,3-dihydrobenzofuran with piperidone provides direct access to the substituted piperidine.
Nucleophilic Aromatic Substitution
Introducing the piperidine-benzofuran moiety to a pre-formed 1,8-naphthyridine requires activation of the naphthyridine core. Chlorination at the 2-position using phosphorus oxychloride enables displacement by piperidin-4-yl nucleophiles. For example, treatment of 2-chloro-1,8-naphthyridine with 1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]piperidin-4-amine in the presence of NaH/DMF yielded the target compound.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination represents a viable alternative. Employing Pd2(dba)3/Xantphos with Cs2CO3 in toluene at 110°C, 2-bromo-1,8-naphthyridine coupled with the piperidine-benzofuran amine to furnish the product in moderate yields.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Synthesize the 2,3-dihydrobenzofuran-ethyl-piperidine intermediate via alkylation of 2,3-dihydrobenzofuran-5-ethyl derivatives with piperidin-4-yl precursors. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side reactions .
- Step 2 : Couple the intermediate with the 1,8-naphthyridine core using cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve efficiency .
- Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and chromatographic purification (e.g., flash chromatography) to enhance yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzofuran protons appear as distinct doublets (δ 6.5–7.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. Retention time and peak symmetry indicate compound stability .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ ion at m/z 406.2125) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,3-dihydrobenzofuran and piperidine moieties in modulating biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzofuran (e.g., halogenation at C5) or piperidine (e.g., N-methylation) groups. Compare IC₅₀ values in target assays (e.g., enzyme inhibition) .
- Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase binding pockets). Focus on hydrogen bonds between the piperidine nitrogen and catalytic residues .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data across different in vitro assays for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments using uniform protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Purity Validation : Re-test compounds with HPLC-verified purity (>98%) to exclude degradation products as confounding factors .
- Orthogonal Assays : Confirm activity in complementary models (e.g., enzymatic vs. cell-based assays) to identify context-specific effects .
Q. What computational approaches are recommended to elucidate the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., charge transfer) at the binding site using Gaussian09 .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs with Schrödinger Suite .
Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 4 weeks. Monitor degradation via HPLC every 7 days .
- Degradation Product Identification : Use LC-MS/MS to characterize major degradation products (e.g., hydrolysis of the naphthyridine ring) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (25°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
